![molecular formula C17H16N4O B1465084 1-(4-aminobenzyl)-N-phenyl-1H-imidazole-4-carboxamide CAS No. 1351843-58-7](/img/structure/B1465084.png)
1-(4-aminobenzyl)-N-phenyl-1H-imidazole-4-carboxamide
Overview
Description
“1-(4-aminobenzyl)-N-phenyl-1H-imidazole-4-carboxamide” is a complex organic compound. The name suggests it contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a carboxamide group, which is a derivative of carboxylic acids where the hydroxyl group has been replaced by an amine group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, 4-aminobenzyl alcohol, a related compound, is used as a starting material to synthesize other organic compounds . It can be used in the synthesis of 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino}benzyl ester .
Future Directions
While specific future directions for “1-(4-aminobenzyl)-N-phenyl-1H-imidazole-4-carboxamide” are not available, related compounds are being studied for their potential uses. For example, coumarin derivatives have been used extensively in several pharmaceuticals due to their diverse biological properties .
Mechanism of Action
Aminobenzyl Compounds
Aminobenzyl compounds are derivatives of benzylamine, which is an aromatic amine. They are often used as intermediates in the synthesis of other organic compounds . They can participate in various chemical reactions, such as nucleophilic substitution reactions .
Imidazole Carboxamides
Imidazole is a five-membered ring compound, containing two nitrogen atoms. It is a part of many important biologically active compounds, including histamine and various enzymes . Carboxamides, the functional group present in this compound, are commonly found in many drugs and are known to exhibit a wide range of biological activities .
Pharmacokinetics
The pharmacokinetics of a compound depends on its chemical structure and properties. Factors such as solubility, stability, and the presence of functional groups can influence how the compound is absorbed, distributed, metabolized, and excreted in the body .
Biochemical Pathways
The compound’s interaction with its target can trigger or inhibit certain biochemical pathways, leading to various downstream effects. Without specific information about the compound’s target, it’s difficult to predict the exact pathways it might affect .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds or enzymes .
properties
IUPAC Name |
1-[(4-aminophenyl)methyl]-N-phenylimidazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c18-14-8-6-13(7-9-14)10-21-11-16(19-12-21)17(22)20-15-4-2-1-3-5-15/h1-9,11-12H,10,18H2,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLJWEDRVBMVID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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